1H,1H,9H-Hexadecafluorononyl acrylate
Overview
Description
1H,1H,9H-Hexadecafluorononyl acrylate is a fluorinated acrylate monomer. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
Mechanism of Action
Result of Action
1H,1H,9H-Hexadecafluorononyl Acrylate can be used as a high-fluorine wear-resistant self-lubricating material . It can also be used for anti-fouling coating compounds with good adhesion and slipperiness, and for emulsion polymerization of hydrophobic monomers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 28°C , suggesting that temperature could affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,9H-Hexadecafluorononyl acrylate typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1H,1H,9H-Hexadecafluorononyl acrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Polymerization: Fluorinated polymers with high thermal stability and chemical resistance.
Substitution: Derivatives with modified functional groups, enhancing their applicability in various fields.
Scientific Research Applications
1H,1H,9H-Hexadecafluorononyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of biocompatible materials.
Medicine: Utilized in drug delivery systems due to its chemical resistance and stability.
Industry: Applied in coatings, adhesives, and surface treatments to impart water and oil repellency.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
Uniqueness
1H,1H,9H-Hexadecafluorononyl acrylate stands out due to its higher degree of fluorination, which imparts superior chemical resistance and lower surface energy compared to similar compounds. This makes it particularly valuable in applications requiring extreme chemical and thermal stability.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F16O2/c1-2-4(29)30-3-6(15,16)8(19,20)10(23,24)12(27,28)11(25,26)9(21,22)7(17,18)5(13)14/h2,5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDKTLFTMZTCKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194615 | |
Record name | 1H,1H,9H-Perfluorononyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4180-26-1 | |
Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4180-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004180261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,1H,9H-Perfluorononyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is the surface energy of dimethacrylate resin films important, and how does the addition of 1H,1H,9H-Hexadecafluorononyl acrylate affect it?
A1: The surface energy of a material dictates its wettability, adhesion properties, and biocompatibility. Lower surface energy often translates to more hydrophobic surfaces. The research [] demonstrates that incorporating this compound, a fluorinated acrylate, into dimethacrylate resin films significantly lowers their surface free energy. This occurs because the fluorinated compound migrates to the surface of the film during the UV curing process. This surface segregation is driven by the lower surface energy of the fluorinated compound compared to the dimethacrylate resin.
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